molecular formula C22H27N5O2 B12246942 5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole

5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B12246942
M. Wt: 393.5 g/mol
InChI Key: JUKHYRKYTOWMGB-UHFFFAOYSA-N
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Description

5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities, and a pyridazinyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole core is replaced by the pyridazinyl moiety.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Pyridazinyl Derivatives: Compounds with pyridazinyl groups attached to different cores.

Uniqueness

5-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-methyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C22H27N5O2/c1-14-23-17-6-5-16(11-18(17)24-14)21(28)27-10-9-15(12-27)13-29-20-8-7-19(25-26-20)22(2,3)4/h5-8,11,15H,9-10,12-13H2,1-4H3,(H,23,24)

InChI Key

JUKHYRKYTOWMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC(C3)COC4=NN=C(C=C4)C(C)(C)C

Origin of Product

United States

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